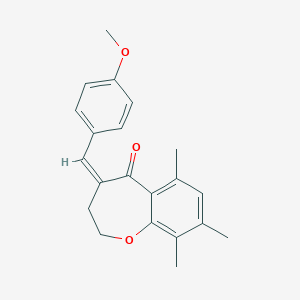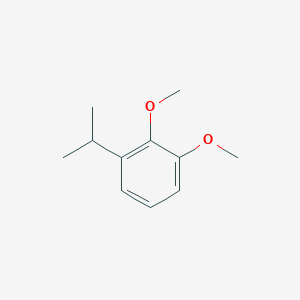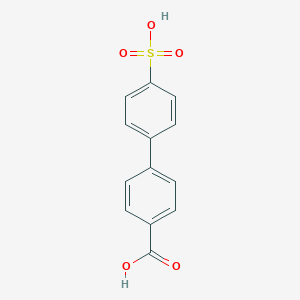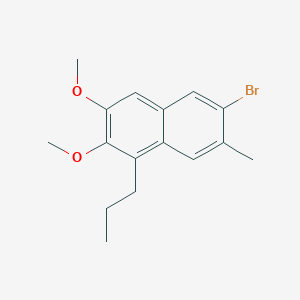
6-Bromo-2,3-dimethoxy-7-methyl-1-propylnaphthalene
Overview
Description
Scientific Research Applications
Organic Synthesis
6-Bromo-2,3-dimethoxy-7-methyl-1-propylnaphthalene: is a valuable compound in organic synthesis. It serves as an organic building block, particularly in the construction of polycyclic aromatic hydrocarbons . Its bromine atom can undergo various palladium-catalyzed coupling reactions, such as Suzuki and Stille couplings, making it a versatile reagent for creating complex organic molecules.
Pharmacology
In pharmacological research, this compound has potential applications in drug discovery. Its structure could be modified to produce molecules with specific biological activities. For instance, the methoxy groups might be involved in interactions with biological targets, influencing the pharmacokinetics and pharmacodynamics of the resultant compounds .
Material Science
Material scientists could explore the use of 6-Bromo-2,3-dimethoxy-7-methyl-1-propylnaphthalene in the development of new organic materials. Its aromatic structure could contribute to the thermal stability and rigidity of polymers or small molecule organic semiconductors .
Analytical Chemistry
This compound can be used as a standard or reference material in analytical methods such as NMR, HPLC, LC-MS, and UPLC. Its unique structure allows for the testing and calibration of analytical instruments, ensuring accuracy and precision in chemical analysis .
Environmental Studies
Environmental chemists might investigate the behavior of 6-Bromo-2,3-dimethoxy-7-methyl-1-propylnaphthalene in various ecosystems. Understanding its degradation pathways, persistence, and potential bioaccumulation can provide insights into the environmental impact of similar organic compounds .
Biochemistry
In biochemistry, this compound could be used to study enzyme-substrate interactions, particularly with enzymes that process aromatic compounds. It could also serve as a precursor for the synthesis of biomolecules or probes used in biochemical assays .
Photophysics
The compound’s structure suggests potential applications in photophysical studies. Researchers could explore its light absorption and emission properties, which might be useful in the design of new photoluminescent materials or organic photovoltaic cells .
Chemical Education
Lastly, 6-Bromo-2,3-dimethoxy-7-methyl-1-propylnaphthalene can be an excellent teaching aid in chemical education. Its structure embodies concepts such as aromaticity, functional groups, and molecular symmetry, making it a practical example for students learning organic chemistry .
properties
IUPAC Name |
6-bromo-2,3-dimethoxy-7-methyl-1-propylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrO2/c1-5-6-12-13-7-10(2)14(17)8-11(13)9-15(18-3)16(12)19-4/h7-9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLOROQPFOSIIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C=C(C(=CC2=CC(=C1OC)OC)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3-dimethoxy-7-methyl-1-propylnaphthalene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




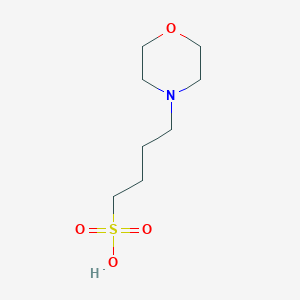
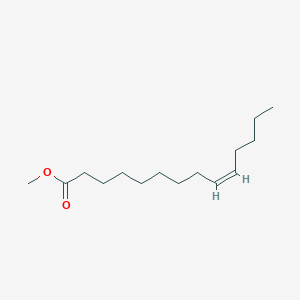
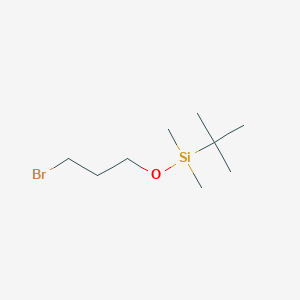
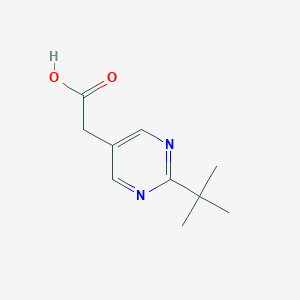

![2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B48928.png)

